REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1([CH3:22])[C:7]([CH3:9])([CH3:8])[O:6][B:5]([C:10]2[CH:15]=[CH:14][C:13]([N:16]3[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]3)=[CH:12][CH:11]=2)[O:4]1.C(=O)([O-])[O-].[Cs+].[Cs+].[C:29](Cl)(=[O:31])[CH3:30]>C1COCC1>[CH3:9][C:7]1([CH3:8])[C:3]([CH3:22])([CH3:2])[O:4][B:5]([C:10]2[CH:11]=[CH:12][C:13]([N:16]3[CH2:17][CH2:18][N:19]([C:29](=[O:31])[CH3:30])[CH2:20][CH2:21]3)=[CH:14][CH:15]=2)[O:6]1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
419 mg
|
Type
|
reactant
|
Smiles
|
Cl.CC1(OB(OC1(C)C)C1=CC=C(C=C1)N1CCNCC1)C
|
Name
|
cesiumcarbonate
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
WASH
|
Details
|
washed with NaHCO3 solution and brine
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with PE/EA
|
Type
|
CUSTOM
|
Details
|
to give product as a white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)N1CCN(CC1)C(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |